(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a hexafluoroisopropyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 2-nitrobenzyl alcohol with hexafluoroisopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in its pure form. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of their activities. The hexafluoroisopropyl carbamate moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated compound used in organic synthesis.
Ethyl 4-fluorobenzoate: Another fluorinated ester with similar applications.
Methyl 3-chlorobenzoate: A chlorinated analog used in various chemical reactions.
Uniqueness
(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate stands out due to its combination of a nitrophenyl group and a hexafluoroisopropyl carbamate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H10F6N2O4 |
---|---|
Molecular Weight |
360.21 g/mol |
IUPAC Name |
(2-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H10F6N2O4/c1-10(11(13,14)15,12(16,17)18)19-9(21)24-6-7-4-2-3-5-8(7)20(22)23/h2-5H,6H2,1H3,(H,19,21) |
InChI Key |
OLHHPVSMXQKQKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.